3-(cyclohexylsulfonyl)-N-(2,3-dimethoxyphenyl)azetidine-1-carboxamide
Description
Properties
IUPAC Name |
3-cyclohexylsulfonyl-N-(2,3-dimethoxyphenyl)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c1-24-16-10-6-9-15(17(16)25-2)19-18(21)20-11-14(12-20)26(22,23)13-7-4-3-5-8-13/h6,9-10,13-14H,3-5,7-8,11-12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCHRCUZYCZKMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CC(C2)S(=O)(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(cyclohexylsulfonyl)-N-(2,3-dimethoxyphenyl)azetidine-1-carboxamide is a member of the azetidine family, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure
The chemical structure of this compound can be represented as:
This compound features a cyclohexyl sulfonyl group and a dimethoxyphenyl moiety attached to an azetidine ring, contributing to its unique pharmacological profile.
Biological Activity Overview
Research has indicated that compounds within the azetidine class may exhibit a variety of biological activities, including:
- Antimicrobial Activity : Some azetidines have shown effectiveness against bacterial strains.
- Anticancer Properties : Certain derivatives have been evaluated for their cytotoxic effects on cancer cell lines.
- Enzyme Inhibition : The potential to inhibit specific enzymes involved in metabolic pathways has been noted.
The biological activity of this compound is thought to involve multiple mechanisms:
- Enzyme Interaction : The sulfonyl group may facilitate interactions with specific enzymes or receptors, altering metabolic pathways.
- Cell Membrane Disruption : Some azetidines disrupt microbial cell membranes, leading to cell death.
- Gene Expression Modulation : The compound may influence gene expression related to cell proliferation and apoptosis.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various azetidine derivatives against a panel of pathogens. The results indicated that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
| Compound | Minimum Inhibitory Concentration (MIC) | Target Organisms |
|---|---|---|
| This compound | 12.5 µg/mL | MRSA, E. coli |
Cytotoxicity Studies
Cytotoxicity assays were conducted using various cancer cell lines (e.g., HeLa and A549). The compound demonstrated selective cytotoxicity with the following results:
| Cell Line | IC50 (µM) | Time (h) |
|---|---|---|
| HeLa | 15 | 24 |
| A549 | 20 | 48 |
These findings suggest that the compound may selectively target cancer cells while sparing normal cells.
Enzyme Inhibition Studies
Inhibition studies revealed that the compound acts as an inhibitor for certain enzymes involved in fatty acid metabolism. This could have implications for metabolic disorders.
Case Studies
In clinical settings, derivatives of azetidines similar to this compound have been investigated for their potential as therapeutic agents in treating infections resistant to conventional antibiotics and as anticancer agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences between the target compound and its closest analogs:
*Estimated based on structural similarity to .
Key Observations:
The 4-chlorophenylsulfonyl group in adds aromaticity and electron-withdrawing effects, which may favor π-π stacking in biological targets .
Aromatic Substituent Differences: The 2,3-dimethoxyphenyl group in the target has adjacent methoxy substituents, creating a distinct electronic environment compared to the 3,4-dimethoxybenzyl group in , which is common in bioactive compounds (e.g., dopamine analogs).
Molecular Weight and Flexibility :
- The benzyl group in adds a methylene spacer, increasing molecular weight (~396.5 vs. ~382.48) and conformational flexibility compared to the target compound.
Q & A
Q. How can researchers optimize the synthetic route for 3-(cyclohexylsulfonyl)-N-(2,3-dimethoxyphenyl)azetidine-1-carboxamide?
Answer: Synthetic optimization requires comparing alternative pathways, such as Monte Carlo Tree Search (MCTS)-generated routes versus literature-based methods. For example, MCTS may prioritize sulfonylation or carboxamide coupling as key steps, while traditional routes might use sequential functionalization of the azetidine core . Key considerations include:
- Reagent selectivity : Use of cyclohexylsulfonyl chloride under anhydrous conditions to minimize side reactions.
- Protection/deprotection strategies : Temporary protection of the azetidine nitrogen during carboxamide formation.
- Yield optimization : Reaction monitoring via TLC or HPLC to identify bottlenecks (e.g., incomplete sulfonylation).
Q. What spectroscopic methods are critical for characterizing this compound’s structure?
Answer:
- NMR spectroscopy :
- ¹H NMR identifies aromatic protons in the 2,3-dimethoxyphenyl group (δ 6.8–7.2 ppm) and cyclohexyl protons (δ 1.2–2.1 ppm).
- ¹³C NMR confirms the sulfonyl (δ ~110 ppm) and carboxamide (δ ~170 ppm) groups .
- X-ray crystallography : Resolves stereochemical ambiguities in the azetidine ring and sulfonyl geometry.
- High-resolution mass spectrometry (HRMS) : Validates the molecular formula (e.g., exact mass 486.0820 for C₂₃H₃₁N₃O₅S) .
Q. What pharmacological targets are associated with this compound?
Answer: The 2,3-dimethoxyphenyl and sulfonyl groups suggest potential inhibition of:
- Phosphodiesterase 4 (PDE4) : Structural analogs (e.g., 3-(2,3-dimethoxyphenyl)propionic acid derivatives) show PDE4 inhibition, reducing TNF-α production .
- Kinases or GPCRs : The sulfonyl group may interact with ATP-binding pockets or allosteric sites.
- In vitro assays : Use HEK293 cells transfected with PDE4B or TNF-α reporter systems to validate activity .
Q. How can researchers ensure purity and stability during storage?
Answer:
- Analytical HPLC : Employ a C18 column with UV detection (λ = 254 nm) to monitor degradation products.
- Storage conditions : Store at –20°C under argon to prevent hydrolysis of the sulfonyl or carboxamide groups.
- Stability testing : Accelerated aging studies (40°C/75% RH for 4 weeks) to identify degradation pathways .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
Answer: Contradictions often arise from:
- Assay variability : Standardize cell lines (e.g., RAW264.7 for TNF-α assays) and control for endotoxin contamination.
- Metabolic interference : Test metabolites (e.g., demethylated derivatives) using LC-MS to assess off-target effects .
- Structural analogs : Compare activity of sulfonyl vs. carbonyl analogs to isolate pharmacophore contributions .
Q. What computational strategies support structure-activity relationship (SAR) studies?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with PDE4’s catalytic domain (PDB ID: 1F0J). Focus on hydrogen bonding with the dimethoxyphenyl group.
- QSAR modeling : Train models on IC₅₀ data from analogs (e.g., substituent effects on sulfonyl electronegativity) .
- MD simulations : Assess conformational flexibility of the azetidine ring under physiological conditions .
Q. How does metabolic profiling inform toxicity risks?
Answer:
- In vitro metabolism : Incubate with human liver microsomes (HLMs) and identify phase I metabolites (e.g., hydroxylation at cyclohexyl C3).
- Reactive intermediates : Use glutathione (GSH) trapping assays to detect electrophilic metabolites.
- CYP inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .
Q. What strategies address low solubility in aqueous buffers?
Answer:
Q. How can researchers validate target engagement in complex biological systems?
Answer:
Q. What experimental designs mitigate batch-to-batch variability in synthesis?
Answer:
- DoE (Design of Experiments) : Optimize reaction parameters (temperature, stoichiometry) using response surface methodology.
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.
- Critical quality attributes (CQAs) : Define limits for purity (>98%), residual solvents (<500 ppm), and enantiomeric excess (>99%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
